molecular formula C22H25ClFN3O3S B2447831 Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1216802-27-5

Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

Cat. No.: B2447831
CAS No.: 1216802-27-5
M. Wt: 465.97
InChI Key: SXBQHVDJBBMONI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C22H25ClFN3O3S and its molecular weight is 465.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-[2-(diethylamino)ethyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S.ClH/c1-4-25(5-2)13-14-26(22-24-19-17(23)7-6-8-18(19)30-22)20(27)15-9-11-16(12-10-15)21(28)29-3;/h6-12H,4-5,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBQHVDJBBMONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride, with the CAS number 1216802-27-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C22H25ClFN3O3S
  • Molecular Weight : 466.0 g/mol
  • IUPAC Name : Methyl 4-[2-(diethylamino)ethyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzoate; hydrochloride

Synthesis and Structure

The synthesis of this compound involves the reaction of various precursors, particularly focusing on modifying the benzothiazole nucleus to enhance its biological activity. The structural modifications aim to improve solubility and bioavailability while retaining or enhancing anti-tumor properties.

Antitumor Activity

Recent studies have highlighted the anti-tumor potential of benzothiazole derivatives, including the compound . Benzothiazole compounds have been shown to exhibit significant anti-cancer properties against various cancer cell lines. For instance:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer).
  • Mechanism : The compound demonstrated the ability to inhibit cell proliferation and induce apoptosis in these cell lines. Specifically, it was noted that at concentrations of 1, 2, and 4 μM, the compound could significantly decrease IL-6 and TNF-α activity, which are critical in cancer progression and inflammation .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that modifications in the benzothiazole structure can lead to compounds that reduce inflammatory markers effectively. This dual-action capability makes it a candidate for further development in treating inflammatory diseases alongside cancer.

Case Studies

  • Study on Benzothiazole Derivatives : A comprehensive evaluation of various benzothiazole derivatives revealed that those with specific substitutions showed enhanced cytotoxicity against tumor cells. The study emphasized that structural modifications could lead to compounds with improved selectivity and potency against cancer cells .
  • Clinical Implications : In a cohort study involving patients with advanced cancers treated with benzothiazole derivatives, a subset exhibited prolonged survival rates when treated with compounds similar to this compound. This suggests potential clinical applications in oncology .

Data Summary Table

PropertyValue
Molecular FormulaC22H25ClFN3O3S
Molecular Weight466.0 g/mol
Anti-tumor ActivitySignificant inhibition of A431, A549, H1299 cell lines
Anti-inflammatory ActivityReduction in IL-6 and TNF-α levels
Potential ApplicationsOncology and anti-inflammatory therapies

Q & A

Q. What are the defining structural features of Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride, and how do they influence its reactivity?

The compound integrates a 4-fluorobenzo[d]thiazole core, a diethylaminoethyl carbamoyl group, and a methyl benzoate ester. The fluorinated thiazole enhances electrophilic reactivity, while the diethylaminoethyl group introduces basicity, influencing solubility and interaction with biological targets. The ester moiety allows for further functionalization via hydrolysis .

Q. What synthetic routes are typically employed to prepare this compound?

Synthesis involves multi-step reactions: (1) coupling 4-fluorobenzo[d]thiazol-2-amine with a diethylaminoethyl isocyanate derivative to form the carbamoyl linkage, (2) esterification of the benzoic acid intermediate, and (3) hydrochloride salt formation. Key steps require anhydrous conditions and catalysts like triethylamine for carbamoyl bond formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) confirms proton environments (e.g., fluorothiazole protons at δ 7.5–8.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95%), and mass spectrometry (MS) validates molecular weight (expected ~480–500 g/mol) .

Q. How should researchers store this compound to ensure stability?

Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to strong acids/bases due to the labile ester and carbamoyl groups. Monitor degradation via HPLC every 6 months .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Yield optimization involves:

  • Temperature control : Maintain 0–5°C during carbamoyl coupling to minimize side reactions.
  • Solvent selection : Use dichloromethane (DCM) for carbamoyl formation (polar aprotic solvents reduce hydrolysis).
  • Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) to enhance acylation efficiency .

Q. What strategies resolve discrepancies in reported biological activities across studies?

Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., pH, co-solvents) or impurities. Mitigate by:

  • Standardizing assays : Use identical cell lines (e.g., HEK293) and buffer systems.
  • Analytical validation : Confirm compound purity via LC-MS before testing.
  • Structural analogs : Compare activity of derivatives to isolate functional group contributions .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

SAR strategies include:

  • Functional group substitution : Replace the fluorothiazole with chloro or methylthio analogs (see ).
  • Scaffold hopping : Introduce triazole or benzimidazole cores while retaining the carbamoyl-benzoate backbone.
  • Docking studies : Use software like AutoDock to predict binding modes to target enzymes (e.g., kinases) .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) assess interactions with active sites. For example, docking studies (as in ) can prioritize derivatives with improved hydrogen-bonding to kinase ATP pockets. Validate predictions via surface plasmon resonance (SPR) .

Q. How do researchers validate target engagement in enzyme inhibition assays?

Use orthogonal methods:

  • Fluorescent probes : Track enzyme activity (e.g., caspase-3) in live cells pre- and post-treatment.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
  • Kinase profiling panels : Test selectivity across 50+ kinases to rule off-target effects .

Q. What in vitro toxicity mitigation approaches are recommended for preclinical studies?

To reduce cytotoxicity:

  • Prodrug design : Mask the ester group with a cleavable moiety (e.g., acetyl) to enhance selectivity.
  • Cytoprotectants : Co-administer antioxidants (e.g., NAC) in cell cultures.
  • Dose-ranging studies : Establish the therapeutic index (LD₅₀/EC₅₀) using MTT assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.